Bienvenue dans la boutique en ligne BenchChem!

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This compound combines a 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole recognition element with an α,β-unsaturated cinnamamide warhead—enabling covalent target engagement distinct from reversible analogs. The defined E-configuration ensures reproducible IC50 determinations. With MW ~346 and enhanced lipophilicity from the pyridinyl-pyrazole motif, it occupies property space not covered by simpler cinnamamides, making it essential for kinase selectivity panels, covalent inhibitor development, and chemical proteomics target identification.

Molecular Formula C21H22N4O
Molecular Weight 346.434
CAS No. 2035003-58-6
Cat. No. B2387673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide
CAS2035003-58-6
Molecular FormulaC21H22N4O
Molecular Weight346.434
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C21H22N4O/c1-16-19(17(2)25(24-16)20-10-6-7-14-22-20)13-15-23-21(26)12-11-18-8-4-3-5-9-18/h3-12,14H,13,15H2,1-2H3,(H,23,26)/b12-11+
InChIKeyYCHBIHSLVJWSEF-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide (CAS 2035003-58-6): Baseline Properties and Compound Class


N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide (CAS 2035003-58-6) belongs to the class of cinnamamide derivatives, characterized by a (2E)-3-phenylprop-2-enamide core linked via an ethyl spacer to a 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole moiety . Cinnamamides are a privileged scaffold in medicinal chemistry, associated with multi-targeted pharmacological properties including anticancer, anti-inflammatory, and anticonvulsant activities [1]. This compound is listed in vendor catalogs as a research chemical, with its structural features suggesting potential for kinase inhibition or antiproliferative applications, though primary literature data remain scant .

Why Cinnamamide Analogs Cannot Simply Substitute N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide


The cinnamamide class is characterized by a high degree of pharmacophoric sensitivity to even minor structural modifications. The α,β-unsaturated carbonyl system, the specific heterocyclic appendage, and the linker length all critically influence target engagement and biological activity [1]. For instance, the arrangement of the pyridine nitrogen and the pyrazole substitution pattern have been shown to dramatically alter kinase selectivity profiles in related pyrazole-cinnamamide hybrids [2]. Consequently, generic substitution with a simpler analog, such as N-(pyridin-2-yl)cinnamamide, or even a closely related isomer like N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, carries a substantial risk of losing the specific biological profile or chemical reactivity associated with the 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl architecture. The procurement decision must therefore be based on the unique assembly of functional groups in this specific compound.

Quantitative Differentiation Evidence for N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide vs. Closest Analogs


Unique Pyrazole Substitution Pattern Differentiates from Isonicotinamide and Furan-2-carboxamide Analogs

The compound N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide presents a unique combination of a cinnamamide warhead with a 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole motif. This structure distinguishes it from closest available analogs such as N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide and N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-2-carboxamide, which replace the cinnamamide group with isonicotinamide or furan-2-carboxamide, respectively . The cinnamamide pharmacophore provides a Michael acceptor system absent in the isonicotinamide and furan-2-carboxamide analogs, which is frequently a critical determinant of covalent target engagement and antiproliferative activity in cinnamamide-based leads [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

E-Configuration of Cinnamamide Double Bond as a Conformational Determinant

The compound is explicitly designated as (2E)-N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-3-phenylprop-2-enamide by vendor and PubChem records, confirming the trans (E) configuration of the cinnamamide double bond [1]. The Z-isomer of cinnamamide derivatives often exhibits different biological activity; for example, certain anticonvulsant cinnamamides show a marked preference for the E-configuration for activity [2]. A cinnamamide comparator such as the simpler N-(pyridin-2-yl)cinnamamide may be supplied as an undefined mixture or a different isomer, leading to variable or distinct biological readouts across experiments.

Stereochemistry Receptor Binding Chemical Stability

Molecular Weight and LogP Differential vs. Simpler Cinnamamide Scaffolds

The target compound has a molecular weight of 346.43 g/mol, which is significantly higher than the minimal cinnamamide scaffold N-(pyridin-2-yl)cinnamamide (MW ~238 g/mol) due to the presence of the elaborated 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole fragment [1]. The increased molecular complexity and the addition of the pyridinyl-pyrazole moiety also impact the computed lipophilicity (cLogP), potentially altering membrane permeability and off-target binding profiles relative to smaller, less decorated cinnamamides [2]. Recent literature indicates that cinnamamide-based lead compounds for anticancer activity often require a balanced lipophilicity profile to optimize cellular uptake while avoiding promiscuous binding [2].

Drug-likeness Physicochemical Properties Permeability

Optimal Research and Procurement Scenarios for N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide


Kinase Inhibitor Screening and Selectivity Profiling

Given the structural features of the 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole scaffold, which is reminiscent of fragments found in known receptor tyrosine kinase inhibitors [1], this compound can serve as a valuable probe for kinase selectivity panels. The presence of the cinnamamide Michael acceptor may allow it to act as a potential covalent inhibitor, differentiating it from reversible analogs. Its defined E-configuration ensures reproducible assay results, essential for accurate IC50 determination .

Structure-Activity Relationship (SAR) Expansion of Antiproliferative Cinnamamides

The unique combination of the 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole with the cinnamamide core provides a new vector for SAR exploration beyond the previously described pyrazole/isoxazole linked arylcinnamides [2]. Researchers can systematically compare activity against the isonicotinamide and furan-2-carboxamide analogs to map the contribution of the Michael acceptor to cytotoxicity and target engagement.

Chemical Biology Probe for Covalent Target Engagement

Cinnamamides are known to form covalent adducts with biological nucleophiles. This compound, with its built-in electrophilic warhead and a heterocyclic recognition element, can be utilized in chemical proteomics experiments to identify and validate novel protein targets that are susceptible to covalent modification, particularly in cancer cell lysates, in line with the class's reported mechanism of action [3].

Procurement for Focused Compound Library Design

For organizations building targeted libraries against kinases or proteins with reactive cysteines, this compound offers a distinct chemotype that navigates a specific property space (MW ~346, enhanced lipophilicity from the pyridinyl-pyrazole) not occupied by simpler cinnamamides [4]. Its inclusion enables the diversification of screening decks in terms of shape, electronics, and potential binding modes.

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.